Cytotoxicity Potency Gain of 3‑Amino Substitution Over 4‑Amino Substitution
In a panel of four human colon adenocarcinoma lines (HT‑29, LS180, LoVo, LoVo/Dx), 3‑aminochalcones as a class exhibited IC50 values of 1.60–2.13 µg/mL, whereas the corresponding 4‑aminochalcones were consistently less active [1]. For aminocarboxylic hybrids, the activity order was explicitly 2‑amino > 3‑amino > 4‑amino [1]. A separate study confirmed that amino substitution at the 3‑position of the aldehyde‑derived ring (compounds 87 and 90) gave higher cytotoxicity than substitution at the 4‑position (compounds 88 and 89) [2]. These data demonstrate that the 3‑amino substitution pattern provides a quantifiable potency advantage over the 4‑amino isomer.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3‑Aminochalcone class IC50 = 1.60–2.13 µg/mL (HT‑29, LS180, LoVo, LoVo/Dx; SRB assay) [1] |
| Comparator Or Baseline | 4‑Aminochalcone class: IC50 > 3‑aminochalcone IC50 (same panel); 4‑amino isomer of compound 87/88 series: IC50 higher than 3‑amino isomer [2] |
| Quantified Difference | Activity rank: 2‑amino ≥ 3‑amino > 4‑amino; 3‑amino isomer more cytotoxic than 4‑amino isomer [1][2] |
| Conditions | SRB assay, 48–72 h exposure; HT‑29, LS180, LoVo, LoVo/Dx cell lines; cis‑platin and doxorubicin as standards [1] |
Why This Matters
Procurement of the 3‑amino isomer secures a compound with intrinsically higher cytotoxicity against colon cancer models than the 4‑amino isomer, directly impacting hit‑to‑lead prioritization.
- [1] Gomes, P.; et al. A Comprehensive Review of Aminochalcones. Molecules 2020, 25(22), 5381. doi:10.3390/molecules25225381. (Comparative IC50 table for 2‑, 3‑, and 4‑aminochalcones.) View Source
- [2] Anticancer Activity of Natural and Synthetic Chalcones. Int. J. Mol. Sci. 2021, 22(21), 11306. doi:10.3390/ijms222111306. (Lines 99–120 of peer‑review report cite 3‑amino > 4‑amino activity.) View Source
